molecular formula C17H16ClN3O4 B3959549 N-(3-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide

N-(3-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide

Cat. No. B3959549
M. Wt: 361.8 g/mol
InChI Key: XVVGYFPNQLWHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound with a molecular formula of C17H17ClN4O4 and a molecular weight of 380.79 g/mol.

Scientific Research Applications

N-(3-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a ligand for synthesizing metal complexes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide involves the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, transcription, and translation. It has been shown to bind to the active sites of enzymes such as DNA topoisomerase I and II, histone deacetylase, and heat shock protein 90 (Hsp90), thereby inhibiting their activity and inducing cell death.
Biochemical and Physiological Effects:
This compound has been found to induce various biochemical and physiological effects in cells and organisms. It has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. It has also been found to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide in lab experiments include its high potency, selectivity, and specificity towards its molecular targets. It is also relatively easy to synthesize and modify, making it a versatile compound for various applications. However, its limitations include its potential toxicity and side effects, which may require careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the research and development of N-(3-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide. These include:
1. Further investigation of its anticancer, antimicrobial, antifungal, and antiviral activities in vitro and in vivo.
2. Development of novel derivatives and analogs with improved potency, selectivity, and pharmacokinetic properties.
3. Exploration of its potential use as a fluorescent probe for detecting metal ions and as a ligand for synthesizing metal complexes.
4. Investigation of its potential use in combination therapies with other anticancer or antimicrobial agents.
5. Development of new methods for synthesizing this compound with higher yields and purity.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of novel therapeutic agents for various diseases.

properties

IUPAC Name

N-(3-chlorophenyl)-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c18-12-2-1-3-13(10-12)19-17(22)15-11-14(21(23)24)4-5-16(15)20-6-8-25-9-7-20/h1-5,10-11H,6-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVGYFPNQLWHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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